molecular formula C16H29N3O3 B2716462 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 952976-29-3

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2716462
CAS No.: 952976-29-3
M. Wt: 311.426
InChI Key: CSLYSRZEYUKYOD-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a cyclopentyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the cyclopentyl group. The final step involves the formation of the oxalamide moiety through a condensation reaction with oxalic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Purification techniques, including crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent side reactions.

    Substitution: Various nucleophiles, such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and enzymes, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action. It may serve as a lead compound for drug development.

    Industry: this compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific context of its use, such as its role in a biochemical assay or therapeutic application.

Comparison with Similar Compounds

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include other piperidine derivatives, cyclopentyl-containing compounds, and oxalamide analogs.

    Uniqueness: The combination of the piperidine ring, cyclopentyl group, and oxalamide moiety in this compound provides a distinct chemical profile

Properties

IUPAC Name

N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-22-11-8-17-15(20)16(21)18-12-13-6-9-19(10-7-13)14-4-2-3-5-14/h13-14H,2-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLYSRZEYUKYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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